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Compound of Interest

5-Fluorobenzofuran-4-
Compound Name:
carbaldehyde

Cat. No.: B168812

An In-Depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde: Properties, Synthesis,
and Applications

Executive Summary

5-Fluorobenzofuran-4-carbaldehyde is a halogenated heterocyclic compound of significant
interest to the scientific community, particularly in the fields of medicinal chemistry and
materials science. The benzofuran scaffold is a privileged structure found in numerous natural
products and pharmacologically active molecules.[1] The strategic placement of a fluorine atom
and a reactive carbaldehyde group on this scaffold makes 5-Fluorobenzofuran-4-
carbaldehyde a versatile building block for the synthesis of novel compounds. The fluorine
atom can enhance metabolic stability and binding affinity, while the aldehyde functionality
serves as a key handle for a wide array of chemical transformations. This guide provides a
comprehensive technical overview of its chemical properties, a plausible synthetic pathway, key
reactions, potential applications, and essential safety protocols, designed for researchers and
drug development professionals.

Introduction: The Significance of the Benzofuran
Scaffold

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a
cornerstone in organic and medicinal chemistry.[2] Derivatives of this scaffold exhibit a
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remarkable breadth of biological and pharmacological activities, including anticancer,
antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This has established the
benzofuran core as a critical pharmacophore in the design of new therapeutic agents.

5-Fluorobenzofuran-4-carbaldehyde emerges as a particularly valuable intermediate. Its
utility is twofold:

o The Aldehyde Group (-CHO): Positioned at the 4-position, this group is a primary site for
chemical modification, enabling the construction of diverse molecular architectures through
reactions like condensation, reductive amination, and cyclization.[4]

e The Fluorine Atom (-F): The introduction of fluorine into drug candidates is a well-established
strategy in medicinal chemistry to modulate physicochemical properties. It can improve
metabolic stability by blocking sites of oxidation, enhance membrane permeability, and
increase binding affinity to target proteins through favorable electrostatic interactions.

This combination makes 5-Fluorobenzofuran-4-carbaldehyde a high-value precursor for
generating libraries of novel compounds for high-throughput screening and targeted drug
discovery programs.

Physicochemical and Computed Properties

The fundamental properties of 5-Fluorobenzofuran-4-carbaldehyde are summarized below.
While experimental data for this specific isomer is limited, many properties can be reliably
calculated or inferred from closely related analogues.
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Property Value Source/Reference
5-Fluoro-1-benzofuran-4-
IUPAC Name
carbaldehyde
CAS Number 844713-05-9
Molecular Formula CoHsFO:2
Molecular Weight 164.13 g/mol
Inferred: White to pale yellow
Appearance .
solid
C1=C(C=C2C(=C1F)0C=C2)C
SMILES
=0
InChl Key Inferred from structure

Topological Polar Surface Area

30.2 A2 Computed (Analogous to[5
(TPSA) puted ( g [5])
XLogP3-AA (Lipophilicity) ~2.3 Computed (Analogous to[5][6])
Hydrogen Bond Donor Count 0 Computed (Analogous to[5])
Hydrogen Bond Acceptor

2 Computed (Analogous to[6])
Count
Rotatable Bond Count 1 Computed (Analogous to[5])

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for verifying the identity and purity of 5-Fluorobenzofuran-4-

carbaldehyde. The expected data from key analytical techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure. Predicted chemical shifts ()

in ppm are based on the electronic environment of each nucleus, influenced by the electron-

withdrawing aldehyde and fluorine groups and the heterocyclic ring system.
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1H NMR (Predicted) 13C NMR (Predicted)

Aldehyde Proton (-CHO): ~10.1-10.4 ppm

) Carbonyl Carbon (-CHO): ~185-190 ppm
(singlet)

Aromatic/Furan Protons: ~7.0-8.0 ppm (complex  Aromatic/Furan Carbons: ~110-160 ppm

multiplets and doublets with H-F coupling) (showing C-F coupling)

Rationale: The aldehydic proton is highly deshielded, appearing far downfield. The aromatic
protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine
coupling. Similarly, the carbon spectrum will show characteristic splitting for carbons near the
fluorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy identifies key functional groups based on their vibrational frequencies.

Wavenumber (cm~12) Vibration Type Intensity
~1680 - 1705 C=0 stretch (aldehyde) Strong

~1580 - 1620 C=C stretch (aromatic) Medium-Strong
~1200 - 1280 C-O-C stretch (furan ether) Strong

~1100 - 1250 C-F stretch Strong

Rationale: The most prominent peak will be the strong carbonyl (C=0) absorption,
characteristic of an aromatic aldehyde.[7] The C-F bond will also produce a strong,
characteristic absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal structural information
through fragmentation patterns.

e Molecular lon (M+): A prominent peak is expected at m/z = 182.02, corresponding to the
exact mass of CoHsFO2.[5]
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» Key Fragments: Common fragmentation pathways would include the loss of the aldehyde
group (M-29, loss of CHO) and potentially other fragments resulting from the cleavage of the

benzofuran ring system.

Synthesis and Purification Workflow

A robust and widely applicable method for introducing a formyl group onto an electron-rich
aromatic or heterocyclic ring is the Vilsmeier-Haack reaction.[8] This approach is well-suited for
the synthesis of 5-Fluorobenzofuran-4-carbaldehyde from its precursor, 5-Fluorobenzofuran.
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Vilsmeier Reagent Formation & Reaction Reaction Setup
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Caption: General workflow for the Vilsmeier-Haack synthesis of 5-Fluorobenzofuran-4-

carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

Causality: This protocol is adapted from standard procedures for the formylation of electron-rich

heterocycles.[9] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from

dimethylformamide (DMF) and a dehydrating agent like phosphoryl chloride (POCIs). This

electrophilic species then attacks the electron-rich benzofuran ring to install the formyl group

precursor.

Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere,
add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath.

Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCIs, 1.2 eq.) dropwise to
the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during
which the Vilsmeier reagent will form.

Addition of Substrate: Dissolve 5-Fluorobenzofuran (1 eq.) in a minimal amount of anhydrous
solvent (e.g., DMF or dichloromethane) and add it dropwise to the reaction mixture.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 4-12 hours, monitoring progress by TLC. Gentle heating (40-
50°C) may be required to drive the reaction to completion.

Workup: Carefully pour the reaction mixture onto crushed ice containing an excess of sodium
acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.

Extraction: Extract the aqueous mixture three times with an appropriate organic solvent,
such as ethyl acetate or dichloromethane.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column
chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-
Fluorobenzofuran-4-carbaldehyde.

Chemical Reactivity and Derivatization Potential
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The aldehyde group is the molecule's primary center of reactivity, serving as an electrophilic
site for a multitude of synthetic transformations crucial for drug development.

Derivatives

R-NH2, NaBH3CN
(Reductive Amination)

Schiff Base / Imine

Active Methylene Cmpd.
5-FluorobenzofuranN Base (Knoevenagel) a,B-Unsaturated Ketone
4-carbaldehyde J NaBH4 or LiAIH4 (Chalcone Analogue)

Primary Alcohol

Click to download full resolution via product page

Caption: Key reaction pathways for derivatizing 5-Fluorobenzofuran-4-carbaldehyde.

Key Synthetic Transformations

» Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an
active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak
base. It is a powerful method for forming carbon-carbon bonds and synthesizing a,3-
unsaturated systems, which are themselves important pharmacophores and intermediates.

[4]

¢ Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the
aldehyde into an amine. It typically proceeds in one pot by first forming an imine/Schiff base
with a primary or secondary amine, which is then reduced in situ by a mild reducing agent
like sodium cyanoborohydride (NaBHsCN). This allows for the direct installation of diverse
amine-containing side chains.

o Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene,
providing a route to extend carbon chains and introduce new functionalities.
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Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol using
reducing agents like sodium borohydride (NaBHa4), providing a new point for diversification
(e.g., ether or ester formation). Conversely, it can be oxidized to a carboxylic acid using
agents like potassium permanganate (KMnOa) or Jones reagent, yielding another key
functional group for amide coupling and other transformations.

Applications in Research and Drug Discovery

The true value of 5-Fluorobenzofuran-4-carbaldehyde lies in its role as a precursor to
molecules with potential therapeutic or material applications.

Anticancer Drug Discovery: The benzofuran nucleus is present in numerous compounds with
potent anticancer activity.[2] This aldehyde can be used to synthesize novel derivatives for
screening against various cancer cell lines, potentially targeting pathways like tubulin
polymerization or hypoxia-inducible factor (HIF-1).[2][10]

Antimicrobial Agents: By elaborating the aldehyde into structures like hydrazones,
thiosemicarbazones, or other heterocyclic systems, researchers can develop new classes of
antibacterial and antifungal agents.[3]

Molecular Probes and Materials Science: The conjugated 1t-system of the benzofuran core
imparts fluorescent properties. Derivatives of this compound could be explored as
fluorescent probes for biological imaging or as components in the development of organic
light-emitting diodes (OLEDs) and other organic electronic materials.[11]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling 5-
Fluorobenzofuran-4-carbaldehyde and its derivatives. The following information is based on
data from analogous fluorinated aromatic aldehydes.[12][13][14]

o GHS Hazard Classification (Predicted):
o Acute Toxicity, Oral: May be harmful if swallowed.

o Skin Corrosion/Irritation: Causes skin irritation (H315).[12]
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o Eye Damage/lrritation: Causes serious eye irritation (H319).[12]

o Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (H335).
[12]

o Precautionary Measures:

o Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical
fume hood.

o Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles or a face shield, and a lab coat.[15]

o Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
Keep away from sources of ignition.[15]

o Storage:
o Store in a tightly sealed container in a cool, dry, and well-ventilated place.

o Keep away from strong oxidizing agents and bases.

Conclusion

5-Fluorobenzofuran-4-carbaldehyde stands out as a highly functionalized and strategic
building block in modern organic synthesis. Its unique combination of a privileged benzofuran
core, a bioisosteric fluorine atom, and a synthetically versatile aldehyde group provides a rich
platform for innovation. For researchers in drug discovery and materials science, this
compound offers a direct and efficient route to novel molecular architectures with significant
potential for biological activity and advanced material properties. Its careful synthesis and
derivatization will undoubtedly contribute to the development of next-generation therapeutics
and technologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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